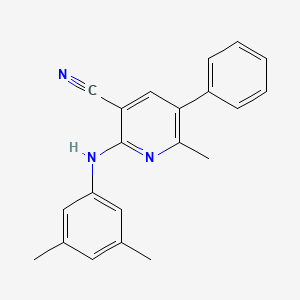

![molecular formula C30H54N6O5 B11929587 N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

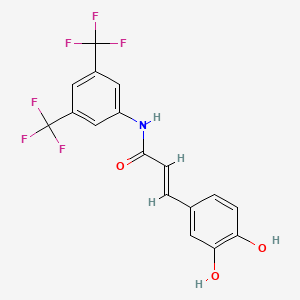

Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys, is a synthetic peptide that has gained significant attention in the field of cosmetics and dermatology. It is a derivative of the naturally occurring tripeptide Gly-His-Lys, which is a fragment of collagen type I. The addition of a palmitoyl group enhances its lipophilicity, allowing it to penetrate the skin more effectively. This compound is renowned for its ability to stimulate collagen production, thereby improving skin elasticity and reducing the appearance of wrinkles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Tripeptide-1 involves a stepwise peptide synthesis process. The C-terminal amino acid (Lysine) is protected on its acidic function, and each N-protected amino acid (Glycine, Histidine) is sequentially coupled. The process includes deprotection and amidation at each step to elongate the peptide by one amino acid .

Synthesis of Pal-Gly-OH: The initial step involves the synthesis of Pal-Gly-OH.

Synthesis of Pal-Gly-His-OH: The next step is the coupling of Histidine to Pal-Gly-OH.

Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The third step involves the coupling of Lysine to Pal-Gly-His-OH.

Final Product: The final product, Pal-Gly-His-Lys-OH, is obtained after deprotection and drying in a vacuum.

Industrial Production Methods

The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with the recovery of solvents and the use of cheap and easily obtainable raw materials. The method allows for large-scale batch production, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Palmitoyl Tripeptide-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis, breaking down into its constituent amino acids.

Common Reagents and Conditions

Coupling Reagents: Commonly used coupling reagents include carbodiimides and uronium salts.

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used for deprotection steps.

Major Products

The major product of the synthesis is Palmitoyl Tripeptide-1 itself. During hydrolysis, it breaks down into Glycine, Histidine, and Lysine.

Aplicaciones Científicas De Investigación

Palmitoyl Tripeptide-1 has a wide range of applications in scientific research, particularly in the fields of cosmetics, biology, and medicine.

Mecanismo De Acción

Palmitoyl Tripeptide-1 works by mimicking the natural growth factors in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen, hyaluronic acid, and other glycosaminoglycans. This leads to improved skin elasticity, reduced wrinkle depth, and enhanced skin hydration . The peptide also exhibits antioxidant properties, protecting skin cells from damage caused by free radicals .

Comparación Con Compuestos Similares

Similar Compounds

Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it also stimulates collagen production but has a different peptide sequence.

Copper Tripeptide-1: Contains a copper ion that enhances its wound healing and anti-inflammatory properties.

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects and ability to reduce skin roughness.

Uniqueness

Palmitoyl Tripeptide-1 is unique due to its specific sequence (Gly-His-Lys) and the addition of a palmitoyl group, which enhances its skin penetration and effectiveness. Its ability to stimulate collagen production and improve skin elasticity makes it a valuable ingredient in anti-aging skincare products .

Propiedades

IUPAC Name |

6-amino-2-[[2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUQATUKPXLFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)

![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)